molecular formula C29H29ClN2O3 B11502568 ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate

ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate

Cat. No.: B11502568
M. Wt: 489.0 g/mol
InChI Key: WFPBREHCBLQOGG-UHFFFAOYSA-N
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Description

ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole moiety, a benzyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of hydrazine derivatives and acidic catalysts under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of a nitro group can yield an amine .

Scientific Research Applications

ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE has several scientific research applications, including:

Comparison with Similar Compounds

ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 3-[3-(1-BENZYL-1H-INDOL-3-YL)PROPANAMIDO]-3-(2-CHLOROPHENYL)PROPANOATE lies in its specific structural features, such as the presence of a benzyl group and a chlorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C29H29ClN2O3

Molecular Weight

489.0 g/mol

IUPAC Name

ethyl 3-[3-(1-benzylindol-3-yl)propanoylamino]-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C29H29ClN2O3/c1-2-35-29(34)18-26(24-13-6-8-14-25(24)30)31-28(33)17-16-22-20-32(19-21-10-4-3-5-11-21)27-15-9-7-12-23(22)27/h3-15,20,26H,2,16-19H2,1H3,(H,31,33)

InChI Key

WFPBREHCBLQOGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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